molecular formula C11H10N6O B14143514 6-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine

6-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B14143514
M. Wt: 242.24 g/mol
InChI Key: ZBVMZNLTJHSROM-MDWZMJQESA-N
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Description

N-[(E)-1-(furan-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that combines the structural features of furan, triazole, and pyridazine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(furan-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the condensation of furan-2-carbaldehyde with 6-amino-[1,2,4]triazolo[4,3-b]pyridazine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(furan-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The triazole and pyridazine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents are employed under appropriate conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted triazole and pyridazine derivatives.

Scientific Research Applications

N-[(E)-1-(furan-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(E)-1-(furan-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(furan-2-yl)methylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
  • N-[(E)-1-(furan-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-5-amine

Uniqueness

N-[(E)-1-(furan-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific combination of furan, triazole, and pyridazine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C11H10N6O

Molecular Weight

242.24 g/mol

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C11H10N6O/c1-8(9-3-2-6-18-9)13-14-10-4-5-11-15-12-7-17(11)16-10/h2-7H,1H3,(H,14,16)/b13-8+

InChI Key

ZBVMZNLTJHSROM-MDWZMJQESA-N

Isomeric SMILES

C/C(=N\NC1=NN2C=NN=C2C=C1)/C3=CC=CO3

Canonical SMILES

CC(=NNC1=NN2C=NN=C2C=C1)C3=CC=CO3

solubility

28.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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